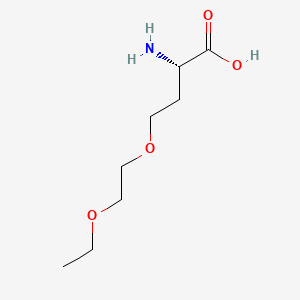
O-(2-Ethoxyethyl)-L-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Ethoxyethyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is a derivative of L-homoserine, where the hydroxyl group is substituted with a 2-ethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethoxyethyl)-L-homoserine typically involves the reaction of L-homoserine with 2-ethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the 2-ethoxyethyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of the compound. Purification steps, such as crystallization or chromatography, are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
O-(2-Ethoxyethyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
O-(2-Ethoxyethyl)-L-homoserine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-(2-Ethoxyethyl)-L-homoserine involves its interaction with specific molecular targets and pathways. The ethoxyethyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
L-Homoserine: The parent compound without the ethoxyethyl substitution.
O-(2-Methoxyethyl)-L-homoserine: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
O-(2-Propoxyethyl)-L-homoserine: A derivative with a propoxyethyl group.
Uniqueness
O-(2-Ethoxyethyl)-L-homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H17NO4 |
|---|---|
分子量 |
191.22 g/mol |
IUPAC名 |
(2S)-2-amino-4-(2-ethoxyethoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
YIRBNXGQJPYJLY-ZETCQYMHSA-N |
異性体SMILES |
CCOCCOCC[C@@H](C(=O)O)N |
正規SMILES |
CCOCCOCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




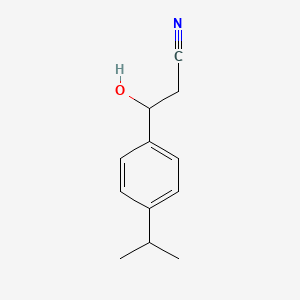
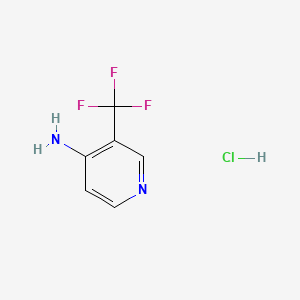
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
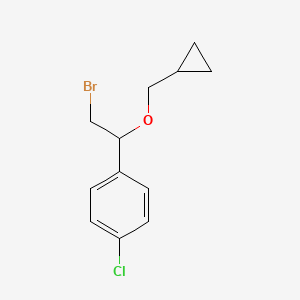
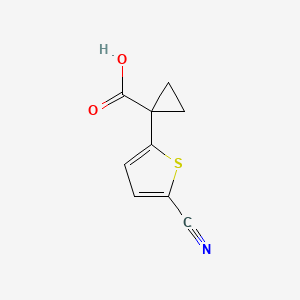
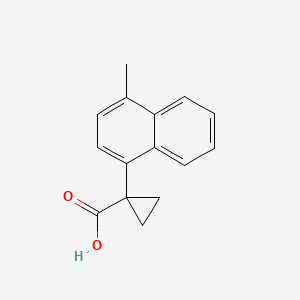
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
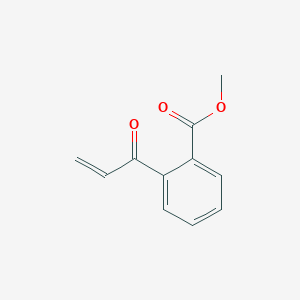
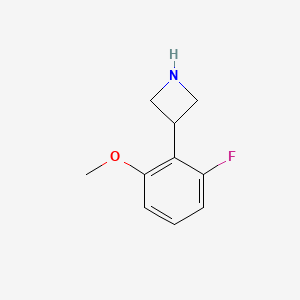
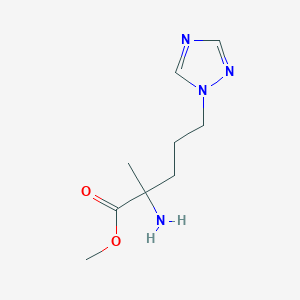
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

